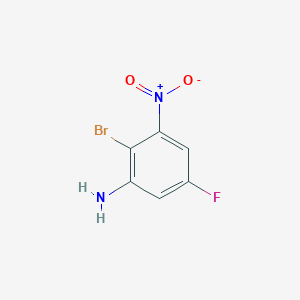

2-Bromo-5-fluoro-3-nitroaniline

Description

Significance of Aniline (B41778) Derivatives in Chemical Synthesis

Aniline and its derivatives are foundational materials in the chemical industry, prized for their versatile reactivity. sigmaaldrich.combldpharm.com The presence of the amino group (-NH₂) on the benzene (B151609) ring activates it towards electrophilic substitution, while also serving as a nucleophile and a site for further functionalization. hymasynthesis.com This dual reactivity allows anilines to be cornerstones in the synthesis of dyes, polymers, agrochemicals, and, most notably, pharmaceuticals. sigmaaldrich.cominnospk.com Many aniline derivatives are key intermediates in the production of drugs and biologically active compounds. bldpharm.cominnospk.com The ability to modify the aniline core through reactions like alkylation, acylation, and diazotization opens up countless synthetic pathways. innospk.comcymitquimica.com

Contextualization of 2-Bromo-5-fluoro-3-nitroaniline within Substituted Aromatic Systems

This compound is a polysubstituted aromatic amine featuring a bromine atom, a fluorine atom, and a nitro group. Each substituent contributes distinct electronic and steric effects, creating a unique chemical entity. The aniline backbone provides the core structure, while the substituents modulate its reactivity. The bromine and fluorine atoms, being halogens, are electron-withdrawing through induction but can also participate in specific interactions like halogen bonding. The nitro group is strongly electron-withdrawing, significantly influencing the electron density of the aromatic ring and the basicity of the amino group.

The specific substitution pattern of 2-bromo, 5-fluoro, and 3-nitro is of interest in synthetic design. While detailed research findings for this exact isomer are not widely documented in publicly available literature, a related compound, 2-Bromo-5-fluoro-3-nitropyridine, highlights the utility of this arrangement. In the pyridine (B92270) analogue, this combination of functional groups provides multiple reactive sites for chemists to build molecular complexity, for instance, through cross-coupling reactions at the bromine site or reduction of the nitro group to an amine. libretexts.org The presence of fluorine is particularly valued in medicinal chemistry for its potential to enhance metabolic stability and bioavailability. libretexts.org

Publicly available chemical databases list 2-Bromo-3-fluoro-5-nitroaniline with the CAS Number 1309832-49-2, indicating its recognition as a distinct chemical entity available for research purposes. hymasynthesis.com A different isomer, 5-Bromo-2-fluoro-3-nitroaniline, is also cataloged, highlighting the importance of precise substituent placement on the aniline ring.

Research Trajectories and Current Challenges in Functionalized Aniline Chemistry

Modern research in functionalized aniline chemistry is focused on developing highly selective and efficient synthetic methods. A primary challenge is controlling regioselectivity during electrophilic aromatic substitution reactions. google.com Because the amino group is a strong ortho-, para-director, achieving substitution at the meta position, or selectively distinguishing between ortho and para positions in a complex substituted ring, often requires multi-step strategies involving protecting groups or specialized catalysts. google.comresearchgate.net For example, to install a nitro group, the highly activating amino group may first need to be converted to a less activating amide (e.g., acetanilide) to control the reaction and prevent over-nitration or unwanted side products. bldpharm.com

Another significant trajectory is the use of metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, which has revolutionized the synthesis of complex aniline derivatives. However, these methods can require pre-functionalized starting materials. Consequently, there is a growing interest in direct C-H functionalization reactions, which offer a more atom-economical approach to modifying the aromatic ring, though controlling selectivity at remote positions remains a formidable challenge.

Detailed Research Findings on Related Isomers and Precursors

While specific experimental data and applications for this compound are limited in the available literature, analysis of its isomers and potential precursors provides insight into its chemical nature.

Synthesis of Related Compounds

The synthesis of polysubstituted anilines often involves a carefully planned sequence of reactions to ensure correct regiochemistry. For the related isomer, 2-bromo-5-fluoro-4-nitroaniline (B1526599), a key intermediate for the cystic fibrosis drug Tezacaftor, industrial synthesis methods have been developed. researchgate.netbldpharm.com One patented method involves the direct nitration of 2-bromo-5-fluoroaniline (B94856). bldpharm.com To achieve higher purity and better control, another approach first protects the amino group of 2-bromo-5-fluoroaniline via acetylation, followed by nitration, and then deprotection to yield the final product. bldpharm.com

The precursor, 2-bromo-5-fluoroaniline, can be prepared via the reduction of 2-bromo-5-fluoronitrobenzene using reagents like iron powder in acetic acid.

Properties of Key Precursors and Isomers

The physical and chemical properties of the building blocks used to synthesize complex anilines are crucial for developing reaction conditions. Below are the properties for a key precursor and a related isomer.

Interactive Data Table: Properties of 2-Bromo-5-fluoroaniline

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1003-99-2 | |

| Molecular Formula | C₆H₅BrFN | - |

| Molecular Weight | 190.01 g/mol | - |

| Appearance | Data not available | - |

| Melting Point | 43-47 °C | - |

Note: This table is based on data for the potential precursor, 2-bromo-5-fluoroaniline.

Interactive Data Table: Properties of 2-Bromo-5-nitroaniline

| Property | Value | Reference |

|---|---|---|

| CAS Number | 10403-47-1 | sigmaaldrich.com |

| Molecular Formula | BrC₆H₃(NO₂)NH₂ | sigmaaldrich.com |

| Molecular Weight | 217.02 g/mol | sigmaaldrich.com |

| Appearance | Data not available | - |

| Melting Point | 139-141 °C | sigmaaldrich.com |

Note: This table is based on data for a related compound lacking the fluorine substituent.

The distinct properties, particularly the melting points, of these related compounds underscore how the specific combination and position of substituents (fluoro vs. nitro) dramatically alter the physical characteristics of the molecule.

Structure

3D Structure

Properties

Molecular Formula |

C6H4BrFN2O2 |

|---|---|

Molecular Weight |

235.01 g/mol |

IUPAC Name |

2-bromo-5-fluoro-3-nitroaniline |

InChI |

InChI=1S/C6H4BrFN2O2/c7-6-4(9)1-3(8)2-5(6)10(11)12/h1-2H,9H2 |

InChI Key |

LEBHNBCBXHNQRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1N)Br)[N+](=O)[O-])F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 5 Fluoro 3 Nitroaniline

Direct Electrophilic Nitration of 2-Bromo-5-fluoroaniline (B94856)

A principal route to 2-Bromo-5-fluoro-3-nitroaniline involves the direct electrophilic nitration of 2-Bromo-5-fluoroaniline. The success of this method hinges on controlling the regioselectivity of the nitration reaction, as the aniline (B41778) starting material contains multiple activating and deactivating groups that influence the position of the incoming electrophile.

The directing effects of the substituents on the 2-Bromo-5-fluoroaniline ring are complex. The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing. The fluorine atom is a deactivating group but is also ortho-, para-directing. The bromine atom is likewise a deactivating, ortho-, para-director. To achieve nitration at the 3-position, which is meta to the strongly directing amino group, reaction conditions must be manipulated to alter the directing effect of the amine.

This is typically achieved by conducting the nitration in a strong acidic medium, such as a mixture of nitric and sulfuric acid. In the presence of strong acid, the amino group is protonated to form the anilinium ion (-NH₃⁺). This ion is a strong deactivating group and a meta-director. This change in directing ability is crucial for guiding the nitro group to the desired 3-position.

Some synthetic approaches may also employ a protecting group strategy. google.com The amine is first reacted with an amino-protecting reagent, and the resulting protected aniline is then nitrated. After the nitration step, the protecting group is removed to yield the final product. google.com This multi-step sequence can offer improved control over regioselectivity and lead to higher purity of the desired isomer. google.comgoogle.com

The choice of nitrating agent and the specific reaction conditions are paramount for maximizing the yield of this compound while minimizing the formation of unwanted isomers.

A common nitrating system is a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Fuming nitric acid may also be used, often in combination with sulfuric acid, for a more potent nitrating mixture. google.com

Temperature control is critical. Nitration reactions are typically exothermic and are often carried out at low temperatures (e.g., 0–30°C) to prevent over-nitration and the formation of by-products. google.com The molar ratio of the aniline substrate to the nitrating agent is also carefully controlled to achieve optimal results. google.com

Table 1: Conditions for the Nitration of 2-Bromo-5-fluoroaniline Derivatives

| Reactant | Nitrating Agent | Solvent/Acid | Temperature | Molar Ratio (Aniline:Nitrating Agent) | Reference |

| 2-Bromo-5-fluoroaniline | Nitrating Reagent | Not specified | -20°C to 80°C | 1:1.1 to 1:1.3 (preferred) | google.com |

| N-acetyl-2-bromo-5-fluoroaniline | Fuming Nitric Acid | 98% Sulfuric Acid | 20-30°C | Not specified | google.com |

| 2-Bromo-5-fluoroaniline | HNO₃ | H₂SO₄ | 0–5°C | Not specified | |

| This table is generated based on data from cited research and patents. |

Reduction of Nitro-Precursors

An alternative synthetic strategy involves the preparation of the key intermediate, 2-Bromo-5-fluoroaniline, from a nitro-precursor. This method focuses on the reduction of a nitro group to an amino group, which can then undergo the nitration described previously.

The catalytic hydrogenation of 2-Bromo-5-fluoronitrobenzene is an effective method for producing 2-Bromo-5-fluoroaniline. chemicalbook.com This reduction can be achieved using either homogeneous or heterogeneous catalysis systems. The process involves the reaction of the nitro compound with a hydrogen source in the presence of a metal catalyst.

Homogeneous catalysis for the reduction of nitroaromatics involves the use of soluble metal complexes as catalysts. google.com These systems can offer high selectivity and operate under mild conditions. google.com Ruthenium and iridium complexes, for example, have been shown to be effective for the reduction of nitro compounds. acs.orggoogle.com The catalyst, substrate, and hydrogen source are all present in a single phase, typically an organic solvent. google.com While specific applications to 2-Bromo-5-fluoronitrobenzene are not widely detailed, the general principles suggest that complexes like tris(acetylacetonato)ruthenium or various iridium-phosphine complexes could be employed, often in the presence of carbon monoxide and hydrogen. google.com The choice of ligands on the metal center and the solvent system are critical for achieving high catalytic activity and yield. google.com

Heterogeneous catalysis is a widely used industrial method for the reduction of nitroarenes due to the ease of catalyst separation and recycling. nih.gov Raney Nickel, a fine-grained nickel-aluminum alloy, is a prominent and cost-effective catalyst for this transformation. nih.gov

The synthesis of 2-Bromo-5-fluoroaniline from 2-Bromo-5-fluoronitrobenzene has been successfully demonstrated using Raney Nickel as the heterogeneous catalyst. google.com The reaction is typically carried out in a solvent such as methanol (B129727) under a hydrogen atmosphere at elevated temperature and pressure. google.com The efficiency of the reaction can be high, leading to excellent yields of the desired aniline product. google.com

Table 2: Heterogeneous Hydrogenation of 2-Bromo-5-fluoronitrobenzene using Raney Nickel

| Substrate (Amount) | Catalyst (Amount) | Solvent (Volume) | Hydrogen Pressure | Temperature | Yield | Reference |

| 2-Bromo-5-fluoronitrobenzene (20g) | W-4 Raney Nickel (2g) | Methanol (200ml) | 1.0 MPa | 45°C | 87% | google.com |

| 2-Bromo-5-fluoronitrobenzene (20g) | W-4 Raney Nickel (2g) | Methanol (200ml) | 1.0 MPa | 45°C | 85% | google.com |

| 2-Bromo-5-fluoronitrobenzene (20g) | W-4 Raney Nickel (2g) | Methanol (200ml) | 1.0 MPa | 45°C | 83% | google.com |

| 2-Bromo-5-fluoronitrobenzene (20g) | W-4 Raney Nickel (2g) | Methanol (200ml) | 1.0 MPa | 45°C | 80% | google.com |

| This table is generated from data presented in patent CN102875389A, which includes the use of various bromine inhibitors in each example. |

Catalytic Hydrogenation Pathways from 2-Bromo-5-fluoronitrobenzene

Strategies for Preventing Dehalogenation during Reduction

A significant challenge in the synthesis of halogenated anilines from their corresponding nitro compounds is the potential for dehalogenation during the reduction of the nitro group. google.com This side reaction reduces the yield of the desired product and introduces impurities that can be difficult to remove. Several strategies have been developed to mitigate this issue.

Catalytic hydrogenation is a common method for nitro group reduction, but it can also lead to the cleavage of carbon-halogen bonds. google.com The choice of catalyst, solvent, and additives is crucial for minimizing dehalogenation. For instance, conducting the hydrogenation in an acidic catalytic medium has been shown to inhibit the dehalogenation of fluorinated and chlorinated nitrobenzene (B124822) compounds. google.com The use of a buffered aqueous medium to maintain a pH between 6 and 7.5 has also been reported to minimize this side reaction when using Raney Nickel as the catalyst. google.com Specialized catalysts, such as sulfided platinum on a carbon support, have also been developed to selectively reduce the nitro group without affecting the halogen substituents. google.com

Alternative reduction systems can also be employed to avoid dehalogenation. For example, the use of sodium borohydride (B1222165) in combination with transition metal salts like nickelous chloride has been shown to effectively reduce aromatic nitro compounds to primary amines with high yields and without significant by-products. jst.go.jp

| Strategy | Key Parameters | Outcome |

| Acidic Catalytic Hydrogenation | Concentrated HCl, H3PO4, HBr, or glacial acetic acid | Inhibits dehalogenation of fluorinated and chlorinated nitrobenzenes. google.com |

| Buffered Catalytic Hydrogenation | Raney Nickel catalyst, pH 6-7.5 | Minimizes dehalogenation. google.com |

| Specialized Catalysts | Sulfided platinum on carbon | Selective reduction of the nitro group. google.com |

| Chemical Reduction | Sodium borohydride/Nickelous chloride | High yield of primary amines without significant dehalogenation. jst.go.jp |

Chemoselective Chemical Reduction Protocols (e.g., Iron Powder/Acidic Media)

Chemoselective reduction, the selective reaction of one functional group in the presence of others, is paramount in the synthesis of complex molecules like this compound. The reduction of the nitro group while preserving the bromo and fluoro substituents is a classic example of the need for high chemoselectivity.

The Béchamp reduction, which utilizes iron powder in an acidic medium (such as hydrochloric acid or acetic acid), is a well-established and cost-effective method for the reduction of aromatic nitro compounds. researchgate.netyoutube.com This method is known for its high tolerance of various functional groups, including halogens. researchgate.netyoutube.com The reaction proceeds through a series of single-electron transfers from the iron metal to the nitro group, ultimately leading to the formation of the corresponding aniline. youtube.com The acidic conditions are crucial for the reaction mechanism and help to prevent the formation of undesired by-products. youtube.com

Recent advancements have explored iron-based catalysts in combination with other reducing agents. For instance, an iron(III) catalyst with a silane (B1218182) has been shown to chemoselectively reduce nitro groups in the presence of a wide array of other reactive functionalities, including esters, ketones, and nitriles. nih.govrsc.org Another approach involves the use of sodium borohydride with iron(II) chloride, which has demonstrated high chemoselectivity for the nitro group, even in the presence of an ester group. researchgate.net

| Reduction System | Key Features | Applicability |

| Iron Powder/Acidic Media (Béchamp Reduction) | Cost-effective, high tolerance for halogens. researchgate.netyoutube.com | Widely applicable for aromatic nitro compounds. researchgate.netyoutube.com |

| Iron(III) Catalyst/Silane | High chemoselectivity for nitro groups over various functionalities. nih.govrsc.org | Suitable for complex substrates with multiple reactive groups. nih.govrsc.org |

| Sodium Borohydride/Iron(II) Chloride | High chemoselectivity, particularly for substrates with ester groups. researchgate.net | Synthesis of aromatic amines with ester substituents. researchgate.net |

Multi-Step Synthetic Strategies from Precursor Compounds

The synthesis of this compound often involves a multi-step approach starting from more readily available precursors. The sequence of these steps is critical to ensure the correct regiochemistry of the final product.

Sequential Halogenation and Nitration Approaches

A common strategy involves the sequential introduction of the halogen and nitro groups onto an aniline or a related aromatic precursor. The order of these electrophilic aromatic substitution reactions is dictated by the directing effects of the substituents. For instance, starting with an aniline derivative, the amino group is a strong ortho-, para-director. Therefore, to achieve the desired 2,3,5-substitution pattern, it is often necessary to first introduce a group that will direct the subsequent substituents to the desired positions, or to perform the reactions in a specific order that leverages the inherent directing effects. lumenlearning.com

One possible synthetic route could involve the bromination of a suitable fluoroaniline (B8554772) derivative, followed by nitration. The directing effects of the fluorine and amino (or a protected amino) group would need to be carefully considered to achieve the desired isomer. google.com

Application of Amino Protecting Groups in Directed Nitration

The high reactivity of the amino group in anilines can lead to undesired side reactions during nitration, including oxidation and the formation of multiple nitrated products. doubtnut.com To circumvent these issues, the amino group is often protected before the nitration step. doubtnut.comlibretexts.org

Acylation of the amino group to form an acetanilide (B955) is a common protection strategy. doubtnut.com The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled nitration. magritek.com After nitration, the protecting group can be removed by hydrolysis to yield the desired nitroaniline. doubtnut.commagritek.com For the synthesis of this compound, a potential route involves the protection of the amino group of 2-bromo-5-fluoroaniline, followed by nitration and subsequent deprotection. google.com The choice of protecting group is important; for example, the tert-butoxycarbonyl (Boc) group is widely used due to its stability and ease of removal. researchgate.net

A patent describes a method for synthesizing 2-bromo-5-fluoro-4-nitroaniline (B1526599) that involves protecting the amino group of 2-bromo-5-fluoroaniline with acetic anhydride (B1165640), followed by nitration, and then hydrolysis to remove the acetyl group. google.com A similar strategy could be adapted for the synthesis of the 3-nitro isomer by carefully controlling the nitration conditions.

| Protecting Group | Introduction Reagent | Removal Condition | Key Advantage |

| Acetyl | Acetic anhydride or acetyl chloride google.comdoubtnut.com | Acid or base hydrolysis doubtnut.commagritek.com | Reduces the activating effect of the amino group, allowing for controlled nitration. magritek.com |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Acidic conditions researchgate.net | Stable to a variety of reagents and reaction conditions. researchgate.net |

| 9-Phenylfluoren-9-yl (Pf) | 9-bromo-9-phenylfluorene | Acid labile | Prevents racemization in chiral amino compounds. nih.gov |

Process Intensification and Scalability Considerations in Synthesis

As the demand for specialty chemicals like this compound increases, the need for efficient, safe, and scalable synthetic processes becomes critical. Process intensification aims to develop smaller, more efficient, and often continuous manufacturing processes. aiche.org

For multi-step syntheses, transitioning from batch to continuous flow reactors can offer significant advantages, including improved heat and mass transfer, better reaction control, and enhanced safety. acs.orgnih.gov In the context of the synthesis of halogenated nitroaromatics, continuous flow hydrogenation has been successfully implemented, demonstrating the potential for safer and more efficient production. acs.org

The scalability of each reaction step must be considered. For example, while the Béchamp reduction is robust, it generates a significant amount of iron oxide waste, which can be a challenge on a large scale. researchgate.net Catalytic methods, although potentially more expensive initially, can reduce waste and improve process efficiency. The use of recyclable catalysts, such as magnetically recoverable nanoparticles, is an area of active research to improve the sustainability of these processes. nih.gov

Furthermore, optimizing reaction parameters such as temperature, pressure, and catalyst loading is crucial for maximizing yield and minimizing by-product formation on an industrial scale. Technologies like KneaderReactors can be employed for solvent-free or low-solvent processes, which reduces waste and energy consumption, contributing to a more sustainable and economical synthesis. list-technology.com

Chemical Reactivity and Mechanistic Studies of 2 Bromo 5 Fluoro 3 Nitroaniline

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution in 2-bromo-5-fluoro-3-nitroaniline is expected to be a significant reaction pathway. The presence of the strongly electron-withdrawing nitro group is crucial for activating the aromatic ring towards nucleophilic attack. This activation occurs by stabilizing the negatively charged intermediate, known as the Meisenheimer complex, which is the rate-determining step of the reaction. nih.govmasterorganicchemistry.com The substitution can, in principle, occur at the positions bearing the bromine or fluorine atoms.

Reactivity Profile of the Bromine Atom

The bromine atom at the C-2 position is a potential leaving group in an SNAr reaction. Its reactivity is enhanced by the presence of the nitro group at the C-3 position (ortho). The nitro group's strong -I (inductive) and -R (resonance) effects withdraw electron density from the ring, making the carbon atom attached to the bromine more electrophilic and susceptible to attack by a nucleophile. The formation of the Meisenheimer complex is stabilized by the delocalization of the negative charge onto the oxygen atoms of the ortho-nitro group.

Preferential Displacement of Bromine over Fluorine in Substitution Reactions

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the stabilized intermediate. nih.gov The carbon-fluorine bond is more polarized and stronger than the carbon-bromine bond. However, the rate of SNAr reactions often follows the order F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the carbon it is attached to, making it more susceptible to nucleophilic attack.

In the case of this compound, the situation is complex. The bromine atom is positioned ortho to the activating nitro group, while the fluorine atom is meta to it. The activating effect of the nitro group is most pronounced at the ortho and para positions. Therefore, the C-2 position (bearing the bromine) is significantly more activated towards nucleophilic attack than the C-5 position (bearing the fluorine). Consequently, it is predicted that nucleophilic substitution will preferentially occur via the displacement of the bromine atom over the fluorine atom, despite the general reactivity trend of halogens in some other systems.

Influence of Substituents on SNAr Kinetics and Regioselectivity

The kinetics and regioselectivity of SNAr reactions on this molecule are dictated by the combined electronic effects of all four substituents.

| Substituent | Position | Electronic Effect | Influence on SNAr |

| Nitro (-NO2) | 3 | Strong -I, -R (Electron-withdrawing) | Strongly activating, directs nucleophilic attack to ortho/para positions (C-2, C-4, C-6). Stabilizes Meisenheimer complex. |

| Amino (-NH2) | 1 | Strong +R, -I (Electron-donating) | Deactivating for SNAr. Increases electron density on the ring, destabilizing the negative charge of the intermediate. |

| Bromine (-Br) | 2 | -I, Weak +R (Electron-withdrawing) | Acts as a leaving group. The C-2 position is activated by the ortho-nitro group. |

| Fluorine (-F) | 5 | Strong -I, Weak +R (Electron-withdrawing) | Acts as a potential leaving group. The C-5 position is only weakly activated (meta to the nitro group). |

The strong electron-donating amino group at C-1 generally deactivates the ring for SNAr. However, the powerful activation by the ortho-nitro group at C-3 is expected to dominate, enabling substitution at the C-2 position. The fluorine atom at C-5 is meta to the nitro group and therefore experiences a much weaker activating effect, making its substitution kinetically unfavorable compared to the bromine at C-2.

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution on the this compound ring is expected to be very difficult. The benzene (B151609) ring is heavily substituted with three deactivating groups (nitro, bromo, fluoro) and only one activating group (amino). evitachem.com

| Substituent | Effect on EAS | Strength |

|---|---|---|

| Amino (-NH2) | Activating | Strong |

| Nitro (-NO2) | Deactivating | Strong |

| Bromine (-Br) | Deactivating | Weak |

| Fluorine (-F) | Deactivating | Weak |

Regiochemical Directing Effects of the Amino, Nitro, Bromine, and Fluorine Groups

Should an electrophilic substitution reaction be forced to proceed, the position of the incoming electrophile would be determined by the directing effects of the existing substituents. There are two vacant positions on the ring: C-4 and C-6.

Amino (-NH2) group (at C-1): As a strong activating group, it is an ortho, para-director. It will direct incoming electrophiles to positions C-2, C-4, and C-6. Since C-2 is already occupied, it directs towards C-4 and C-6.

Nitro (-NO2) group (at C-3): As a strong deactivating group, it is a meta-director. It will direct incoming electrophiles to positions C-1 and C-5, both of which are occupied. It strongly deactivates the positions ortho and para to it (C-2, C-4).

Bromine (-Br) group (at C-2): As a deactivating group, it is an ortho, para-director. It will direct towards positions C-4 and C-6.

Fluorine (-F) group (at C-5): As a deactivating group, it is an ortho, para-director. It will direct towards C-1 and C-3, which are occupied.

The directing effects can be summarized as follows:

| Substituent | Position | Directing Effect | Directs to Vacant Positions |

|---|---|---|---|

| Amino (-NH2) | 1 | ortho, para | C-4, C-6 |

| Nitro (-NO2) | 3 | meta | (None) |

| Bromine (-Br) | 2 | ortho, para | C-4, C-6 |

| Fluorine (-F) | 5 | ortho, para | (None) |

Competitive Halogen Displacement under Specific Conditions

The presence of both bromine and fluorine atoms on the aromatic ring of this compound introduces the potential for competitive halogen displacement in nucleophilic aromatic substitution (SNAr) reactions. The outcome of such reactions is highly dependent on the reaction conditions and the nature of the nucleophile. Generally, the bromine atom is a better leaving group than the fluorine atom. However, the strong electron-withdrawing effect of the nitro group, positioned ortho to the bromine and para to the fluorine, activates both halogens towards nucleophilic attack.

The regioselectivity of halogen displacement is a nuanced process. The position of the activating nitro group plays a crucial role. In related multi-halogenated nitroaromatic compounds, the halogen ortho or para to the nitro group is typically displaced preferentially. For this compound, the bromine is ortho to the nitro group, while the fluorine is para. This positioning suggests that both halogens are activated.

Research on similar systems, such as 5-bromo-1-chloro-2-fluoro-3-nitrobenzene, demonstrates that the nitro group activates the aromatic ring for electrophilic attack, leading to the formation of a positively charged benzenonium intermediate. While this describes electrophilic substitution, the principle of nitro group activation is also central to nucleophilic substitution. In the context of this compound, a strong nucleophile would preferentially attack the carbon bearing the bromine atom due to the combined effects of bromine's superior leaving group ability and the ortho-nitro activation. However, under specific conditions, such as with a highly selective nucleophile or through tailored reaction parameters, displacement of the fluorine atom could potentially be achieved.

Reductive Transformations of the Nitro Group

The nitro group in this compound is readily susceptible to reduction, offering a gateway to further functionalization of the aromatic ring. This transformation is a cornerstone in the synthesis of various derivatives.

The reduction of the nitro group in this compound leads to the formation of 2-bromo-5-fluorobenzene-1,3-diamine. This transformation is typically achieved using a variety of reducing agents. Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or the use of metals in acidic media, such as iron filings in acetic acid. evitachem.com The resulting diamine is a valuable intermediate, for example, in the synthesis of heterocyclic compounds or for further derivatization of the amino groups.

The general process for the reduction of a nitro group to an amine involves the transfer of six electrons and six protons. The reaction proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species. The choice of reducing agent and reaction conditions can sometimes allow for the isolation of these intermediates, although the complete reduction to the amine is the most common outcome.

A significant challenge in the reduction of nitroarenes bearing other reducible functional groups, such as halogens, is achieving chemoselectivity. sci-hub.st The goal is to reduce the nitro group without affecting the carbon-halogen bonds. In the case of this compound, dehalogenation (loss of bromine or fluorine) can be a competing side reaction during catalytic hydrogenation.

The choice of catalyst is paramount for ensuring high selectivity. While catalysts like Pd/C are effective for nitro group reduction, they can sometimes lead to dehalogenation. sci-hub.st Research has focused on developing more selective catalysts. For instance, sulfided platinum catalysts have shown high chemoselectivity for the reduction of nitro groups in the presence of activated heteroaryl halides. sci-hub.st The selection of the catalyst, solvent, and additives can be systematically screened to optimize the selective reduction of the nitro group. sci-hub.st For example, studies have shown that certain palladium catalysts on supports like alumina (B75360) (Pd/Al2O3) can be highly efficient and selective. sci-hub.st The careful control of reaction parameters such as temperature and pressure is also crucial to minimize undesired side reactions.

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The bromine atom in this compound provides a reactive handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of complex molecules.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This methodology is widely used to form new carbon-carbon bonds. nih.gov For substrates like this compound, the Suzuki-Miyaura reaction allows for the introduction of various aryl, heteroaryl, alkyl, or alkenyl groups at the bromine-substituted position. nih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov Research on unprotected ortho-bromoanilines has demonstrated the feasibility of Suzuki-Miyaura couplings on similar structures, highlighting the potential for this reaction with this compound. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.orgresearchgate.net It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The Sonogashira coupling of this compound would yield the corresponding 2-alkynyl-5-fluoro-3-nitroaniline. This transformation is valuable for the synthesis of acetylenic compounds, which are important precursors for various organic transformations and can be found in many biologically active molecules. researchgate.net

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.org While this compound already possesses an amino group, the Buchwald-Hartwig reaction could be employed to introduce a second, different amino substituent at the bromine position, leading to a tri-substituted aniline (B41778) derivative. The development of specialized ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines with aryl halides. wikipedia.orgrsc.org

Beyond the classic cross-coupling reactions, the bromine atom in this compound serves as a versatile site for a range of other functionalization reactions. These transformations further underscore the synthetic utility of this compound.

The bromine can be displaced by various nucleophiles in SNAr reactions, as discussed earlier, although this often competes with displacement of the fluorine atom. Furthermore, the bromine atom can participate in other transition metal-catalyzed reactions, such as Heck coupling (reaction with an alkene) or cyanation (introduction of a cyano group).

The following table summarizes the key cross-coupling reactions and their potential products starting from this compound:

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd catalyst, Base | 2-R-5-fluoro-3-nitroaniline |

| Sonogashira Coupling | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | 2-(R-C≡C)-5-fluoro-3-nitroaniline |

| Buchwald-Hartwig Amination | R¹R²NH | Pd catalyst, Base | 2-(R¹R²N)-5-fluoro-3-nitroaniline |

Derivatization Reactions

The amino group of this compound is the primary site for derivatization reactions such as acylation and alkylation. These reactions are fundamental in modifying the electronic properties of the molecule and in preparing it for subsequent transformations.

Acylation and Alkylation of the Amino Group

The amino group in aromatic compounds like this compound can be readily acylated using acylating agents such as acyl chlorides or anhydrides. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. For instance, the acylation of the related compound, 2-bromo-5-fluoroaniline (B94856), is a key step in the synthesis of its 4-nitro derivative, as described in Chinese patent CN110627655A. In this process, the amino group of 2-bromo-5-fluoroaniline is protected by acetylation before the nitration step. This suggests that the amino group of this compound would similarly react with acylating agents.

Alkylation of the amino group, introducing alkyl substituents, can be achieved using alkyl halides. The reactivity of the amino group towards alkylation would be influenced by the steric hindrance from the adjacent bromine atom and the deactivating effect of the nitro group on the aromatic ring.

Table 1: Plausible Derivatization Reactions of this compound

| Reaction Type | Reagent Example | Catalyst/Base Example | Solvent Example | Plausible Product |

|---|---|---|---|---|

| Acylation | Acetyl chloride | Pyridine (B92270) | Dichloromethane | N-(2-bromo-5-fluoro-3-nitrophenyl)acetamide |

| Alkylation | Methyl iodide | Potassium carbonate | Acetone | N-methyl-2-bromo-5-fluoro-3-nitroaniline |

Cyclization Reactions for Heterocyclic Ring Formation (e.g., Quinoline (B57606) Synthesis)

Substituted anilines are crucial precursors for the synthesis of quinoline and its derivatives, which are important heterocyclic scaffolds in medicinal chemistry and materials science. Several named reactions, such as the Skraup, Doebner-von Miller, and Combes syntheses, utilize anilines to construct the quinoline ring system.

The general approach for quinoline synthesis from an aniline involves the reaction with a α,β-unsaturated carbonyl compound or its precursor. In the context of this compound, the amino group would act as the nucleophile to initiate the cyclization cascade. The substituents on the aniline ring (bromo, fluoro, and nitro groups) would be expected to influence the reactivity and the regiochemistry of the cyclization, ultimately defining the substitution pattern of the resulting quinoline.

While the direct use of this compound in quinoline synthesis is not explicitly detailed in the available literature, its structural features suggest its potential as a substrate for such transformations. The electron-withdrawing nature of the nitro and bromo groups would decrease the nucleophilicity of the amino group, potentially requiring harsher reaction conditions compared to unsubstituted aniline.

Table 2: Potential Quinoline Synthesis from this compound

| Quinoline Synthesis Method | Typical Reagents | Potential Product Structure |

|---|---|---|

| Skraup Synthesis | Glycerol, sulfuric acid, oxidizing agent | A substituted bromo-fluoro-nitroquinoline |

| Combes Synthesis | β-diketone, acid catalyst | A substituted bromo-fluoro-nitro-methylquinoline |

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of 2-Bromo-5-fluoro-3-nitroaniline, providing unambiguous evidence for the connectivity of atoms within the molecule.

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays two distinct signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. These protons appear as doublets of doublets due to coupling with each other and with the fluorine atom. The proton at the 6-position typically resonates at a lower field (further downfield) than the proton at the 4-position due to the deshielding effects of the adjacent nitro group.

The ¹³C NMR spectrum provides further confirmation of the molecular structure, showing six distinct signals for the carbon atoms of the benzene ring. The chemical shifts are influenced by the attached substituents, with the carbon atoms bonded to the bromine, fluorine, and nitro groups exhibiting characteristic downfield shifts.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| C1-Br | 110.0 - 115.0 | ||

| C2-NH₂ | 145.0 - 150.0 | ||

| C3-NO₂ | 148.0 - 153.0 | ||

| C4-H | 7.5 - 7.7 | 115.0 - 120.0 | J(H-H) = ~8-9, J(H-F) = ~4-5 |

| C5-F | 158.0 - 162.0 (d, J(C-F) = ~240-250) | ||

| C6-H | 7.8 - 8.0 | 125.0 - 130.0 | J(H-H) = ~8-9, J(H-F) = ~8-9 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

To unequivocally assign the proton and carbon signals and to understand the spatial relationships between atoms, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. COSY experiments establish the coupling between the protons on the aromatic ring, while HSQC correlates the proton signals with their directly attached carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) experiments are instrumental in identifying longer-range couplings between protons and carbons, which helps to piece together the complete molecular framework.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a detailed picture of the functional groups present in this compound and provides insights into the intermolecular forces at play.

The IR spectrum of this compound is characterized by distinct absorption bands that correspond to the vibrational modes of its functional groups. The N-H stretching vibrations of the primary amine group typically appear as two sharp bands in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group give rise to strong absorptions around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The C-F and C-Br stretching vibrations are observed in the fingerprint region of the spectrum, typically below 1200 cm⁻¹.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| N=O (Nitro) | Asymmetric Stretch | 1520 - 1560 |

| N=O (Nitro) | Symmetric Stretch | 1345 - 1385 |

| C-N (Amine) | Stretch | 1250 - 1350 |

| C-F | Stretch | 1000 - 1400 |

| C-Br | Stretch | 500 - 600 |

The position and shape of the N-H stretching bands in the IR spectrum can provide valuable information about hydrogen bonding interactions. In the solid state, intermolecular hydrogen bonds between the amine group of one molecule and the nitro or fluorine group of a neighboring molecule can lead to a broadening and shifting of these bands to lower frequencies compared to the gas phase or in a non-polar solvent.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for studying its fragmentation patterns, which can provide additional structural information. In an electron ionization (EI) mass spectrum, the molecule typically exhibits a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern is observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways often involve the loss of the nitro group (NO₂) or the bromine atom (Br). The resulting fragment ions can provide further corroboration of the compound's structure.

| Ion | m/z (relative to ⁷⁹Br) | Identity |

| [M]⁺ | 234 | Molecular Ion |

| [M+2]⁺ | 236 | Molecular Ion with ⁸¹Br |

| [M-NO₂]⁺ | 188 | Loss of nitro group |

| [M-Br]⁺ | 155 | Loss of bromine atom |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹H, ¹²C, ¹⁴N, ¹⁶O, ¹⁹F, and ⁷⁹Br or ⁸¹Br).

The molecular formula of this compound is C₆H₄BrFN₂O₂. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ and any bromine-containing fragment ions, with two peaks separated by approximately 2 Da.

Table 1: Theoretical Exact Mass of this compound Isotopologues

| Isotopologue | Molecular Formula | Theoretical Exact Mass (Da) |

| ⁷⁹Br | C₆H₄⁷⁹BrFN₂O₂ | 233.9443 |

| ⁸¹Br | C₆H₄⁸¹BrFN₂O₂ | 235.9423 |

The experimental determination of the exact mass via HRMS would be expected to yield values that closely match these theoretical calculations, typically within a few parts per million (ppm), thus confirming the elemental composition of the compound.

Fragmentation Pathways and Structural Confirmation

A plausible fragmentation pathway for this compound would likely involve the following key steps:

Loss of the nitro group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) as a radical, leading to a significant fragment ion at [M - 46]⁺.

Loss of nitric oxide: Subsequent to or in parallel with the loss of the nitro group, the molecule can lose nitric oxide (NO), resulting in a fragment at [M - 30]⁺.

Loss of bromine: The carbon-bromine bond can cleave, leading to the loss of a bromine radical (Br•), resulting in a fragment at [M - 79]⁺ or [M - 81]⁺.

Loss of carbon monoxide: Following the initial fragmentation events, the aromatic ring can undergo rearrangement and lose a molecule of carbon monoxide (CO), a common fragmentation for phenolic or aniline-derived ions, leading to a fragment at [M - NO₂ - CO]⁺.

The mass spectrum of the related compound, 2-bromo-5-nitroaniline, available from the NIST WebBook, shows a prominent molecular ion peak and significant fragments corresponding to the loss of the nitro group. nist.gov This supports the predicted fragmentation behavior for this compound.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) |

| [M]⁺ | [C₆H₄BrFN₂O₂]⁺ | 233.9 | 235.9 |

| [M - NO₂]⁺ | [C₆H₄BrFN]⁺ | 187.9 | 189.9 |

| [M - Br]⁺ | [C₆H₄FN₂O₂]⁺ | 155.0 | 155.0 |

| [M - NO₂ - HCN]⁺ | [C₅H₃BrF]⁺ | 160.9 | 162.9 |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), the crystallographic data of the closely related compound, 2-fluoro-5-nitroaniline (B1294389), offers a valuable comparative model. researchgate.net

Crystal Packing and Unit Cell Parameters

The crystal structure of 2-fluoro-5-nitroaniline reveals a monoclinic crystal system with the space group P2₁/n. researchgate.net It is reasonable to hypothesize that this compound might crystallize in a similar system, though the presence of the larger bromine atom and the different substitution pattern would undoubtedly alter the unit cell dimensions and packing arrangement.

Table 3: Crystal Data and Structure Refinement for 2-Fluoro-5-nitroaniline researchgate.net

| Parameter | Value |

| Empirical formula | C₆H₅FN₂O₂ |

| Formula weight | 156.12 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 12.1967 (9) Å, α = 90°b = 3.7559 (2) Å, β = 102.143 (3)°c = 14.4539 (10) Å, γ = 90° |

| Volume | 647.31 (7) ų |

| Z | 4 |

| Density (calculated) | 1.602 Mg/m³ |

For this compound, the introduction of a bromine atom would significantly increase the molecular weight and likely lead to a larger unit cell volume and calculated density.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The solid-state structure of aromatic compounds is often governed by a network of intermolecular interactions. In the case of this compound, several types of interactions would be anticipated:

Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, while the nitro group (-NO₂) and the fluorine atom (-F) can act as hydrogen bond acceptors. In the crystal structure of 2-fluoro-5-nitroaniline, N-H···O and C-H···O hydrogen bonds are observed, which consolidate the crystal packing. researchgate.net Similar interactions would be expected in this compound, potentially forming chains or sheets.

Halogen Bonding: The bromine atom in this compound can participate in halogen bonding, where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic site, such as the oxygen atoms of the nitro group or the nitrogen of the amine group on an adjacent molecule.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. The presence of electron-withdrawing groups (nitro, bromo, fluoro) and an electron-donating group (amino) creates a polarized aromatic system, which can influence the geometry of these stacking interactions.

In a related structure, 2-(2-bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene, the crystal packing is stabilized by a combination of C-H···O hydrogen bonds and π-π interactions. researchgate.net

Investigation of Polymorphism and its Impact on Solid-State Properties

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. While there are no specific reports on the polymorphism of this compound, it is a phenomenon commonly observed in substituted anilines and nitroaromatic compounds. wisdomlib.orgmdpi-res.com

The existence of different polymorphs would arise from variations in the packing of the molecules in the crystal lattice, leading to different arrangements and intermolecular interactions. The potential for different hydrogen and halogen bonding motifs, as well as π-π stacking geometries, suggests that polymorphism is a distinct possibility for this compound. The identification and characterization of different polymorphic forms would require systematic crystallization studies under various conditions and analysis by techniques such as X-ray powder diffraction and differential scanning calorimetry.

Variable Temperature X-ray Diffraction Studies

Variable temperature X-ray diffraction is a powerful technique used to study changes in the crystal structure of a material as a function of temperature. Such studies can reveal information about phase transitions, thermal expansion, and the dynamic behavior of molecules within the crystal lattice.

For this compound, variable temperature X-ray diffraction studies could be employed to:

Investigate phase transitions: Determine if the compound undergoes any solid-state phase transitions upon heating or cooling, which could indicate the presence of different polymorphs that are stable at different temperatures. Studies on similar molecules, like p-nitrophenol, have successfully characterized polymorphic transformations using this method. nih.govresearchgate.net

Determine thermal expansion coefficients: By measuring the changes in the unit cell parameters with temperature, the anisotropic thermal expansion of the crystal can be determined. This provides insight into the strength of the intermolecular forces along different crystallographic directions.

Analyze molecular motion: At higher temperatures, increased thermal motion can be observed as larger atomic displacement parameters. This can provide information about the librational and translational motion of the molecules and the flexibility of substituents like the nitro group.

While no such studies have been published for this compound, the application of this technique would be crucial for a comprehensive understanding of its solid-state properties and behavior.

Computational Chemistry and Theoretical Investigations

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to understand the dynamic behavior of molecules over time. For a molecule like 2-Bromo-5-fluoro-3-nitroaniline, MD simulations would reveal crucial information about its conformational landscape, flexibility, and intermolecular interactions.

An MD simulation for this compound would involve placing the molecule in a simulated environment, such as a box of solvent molecules (e.g., water or an organic solvent), and then solving Newton's equations of motion for every atom in the system. This process generates a trajectory that describes how the positions and velocities of the atoms change over a specific period, typically from nanoseconds to microseconds.

For instance, analysis of the dihedral angles (e.g., Br-C-C-N) over the simulation time would allow for the construction of a Ramachandran-like plot to visualize preferred conformational states. The results would quantify the flexibility of the molecule and the energetic barriers between different conformers. This information is fundamental for understanding how the molecule might interact with biological targets or other reactants.

Solvent Effects on Reaction Kinetics and Mechanisms

The solvent in which a reaction occurs can dramatically influence its rate and even alter its mechanism. For this compound, which is a substrate ripe for nucleophilic aromatic substitution (SNAr) reactions, understanding solvent effects is critical for predicting its chemical behavior.

For this compound, computational models could be employed to simulate a reaction pathway (e.g., with an amine nucleophile) in various implicit or explicit solvent environments (e.g., methanol (B129727), acetonitrile, dimethyl sulfoxide). By calculating the energy profiles for the reactants, transition states, and intermediates in each solvent, one can predict how polarity and specific solvent-solute interactions (like hydrogen bonding) stabilize or destabilize different points along the reaction coordinate, thereby affecting the activation energy and reaction rate.

Quantitative Structure-Activity Relationships (QSAR) in Solvation Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a compound with a specific activity, which in this context would be its reactivity or solubility in different solvents. While no specific QSAR studies on this compound were found, the methodology can be described.

A QSAR study would involve a set of structurally similar aniline (B41778) derivatives. For each compound, molecular descriptors would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecule's structure, such as:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric Descriptors: Molecular volume, surface area, specific steric parameters.

Topological Descriptors: Indices that describe molecular branching and connectivity.

These descriptors would then be statistically correlated with an experimentally measured property, such as the rate constant (log k) for a specific reaction in a particular solvent. For instance, computational studies on isomers like 5-nitro-2-fluoroaniline have calculated properties such as HOMO-LUMO gaps and dipole moments, which are foundational descriptors for QSAR models.

Table 1: Exemplar Molecular Descriptors for QSAR Analysis (Based on Fluoroaniline (B8554772) Isomers)

| Descriptor | 5-nitro-2-fluoroaniline | 2-nitro-5-fluoroaniline |

| HOMO-LUMO Gap (DFT) | 3.874 eV | 3.979 eV |

| Dipole Moment (DFT) | 4.5318 D | 3.6551 D |

This table presents calculated data for isomers of the target compound to illustrate the types of descriptors used in QSAR studies. Data sourced from studies on 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline.

A successful QSAR model would provide an equation that could predict the reactivity of this compound in a given solvent based solely on its calculated descriptors, without needing to run the actual experiment.

Linear Free Energy Relationships in Diverse Solvent Systems

Linear Free Energy Relationships (LFERs), such as the Hammett or Brønsted equations, provide a powerful framework for understanding reaction mechanisms and the influence of substituents and solvents on reaction rates.

For reactions involving this compound, one could investigate the kinetics of its reaction with a series of nucleophiles in different solvents. An example of a relevant LFER is the Brønsted-type plot, which correlates the rate of reaction with the basicity (pKa) of the nucleophile.

Research on the reactions of 2-bromo-3-X-5-nitrothiophenes with amines in acetonitrile, for instance, yielded linear Brønsted-type plots. The slope of this plot, known as the Brønsted coefficient (βnuc), provides insight into the nature of the transition state. A high βnuc value (e.g., ~0.8) suggests a significant degree of bond formation between the nucleophile and the substrate in the rate-determining transition state.

Table 2: Hypothetical LFER Data for the Reaction of this compound with Amines

| Amine Nucleophile | pKa (Conjugate Acid) | log(k) in Methanol | log(k) in Benzene (B151609) |

| Pyrrolidine | 11.27 | -1.5 | -2.8 |

| Piperidine | 11.12 | -1.7 | -3.1 |

| Morpholine | 8.33 | -3.1 | -4.5 |

| Benzylamine | 9.34 | -4.0 | -5.2 |

This table is a hypothetical representation based on principles from related studies. It illustrates how data would be collected to construct a Linear Free Energy Relationship plot. The rate constants are illustrative and not experimental data for the target compound.

By plotting log(k) against the pKa of the amines for each solvent, one could determine the Brønsted coefficients. Comparing these coefficients across different solvents would reveal how the solvent medium modulates the charge development in the transition state, providing a deeper mechanistic understanding of the reactivity of this compound.

Synthesis and Exploration of 2 Bromo 5 Fluoro 3 Nitroaniline Derivatives

Preparation of Substituted Anilines

The synthesis of 2-Bromo-5-fluoro-3-nitroaniline itself, while not extensively documented in peer-reviewed journals, would likely proceed through a multi-step electrophilic aromatic substitution sequence starting from a simpler aniline (B41778) or benzene (B151609) derivative. The specific regiochemistry would be directed by the existing substituents on the aromatic ring.

In the absence of specific literature on this compound, the preparation of analogous substituted anilines often involves the careful orchestration of nitration, halogenation, and amination reactions. The reactivity and directing effects of the present functional groups are paramount in achieving the desired isomer. For instance, the presence of an amino group strongly activates the ring towards electrophilic substitution, while a nitro group is a powerful deactivating group. The interplay between these and the halogen substituents would be a key consideration in any synthetic route.

Synthesis of Novel Heterocyclic Compounds Incorporating the Aniline Moiety

The structure of this compound presents several reactive sites that could theoretically be exploited for the synthesis of various heterocyclic systems. The amino group is a key nucleophile, while the nitro group can be reduced to an amino group, opening up further possibilities for cyclization reactions. The bromo and fluoro substituents can also participate in various cross-coupling reactions or act as leaving groups.

Despite this potential, a detailed search has not yielded specific examples of its use in the synthesis of the following heterocyclic derivatives:

Indole (B1671886) Derivatives

The synthesis of indole rings, a common motif in pharmaceuticals and functional materials, often involves the reaction of an aniline with a ketone or alkyne, such as in the Fischer, Bischler, or Bartoli indole syntheses. The electronic and steric environment of this compound would undoubtedly influence the feasibility and outcome of such reactions, but no specific studies have been published.

Quinoline (B57606) and Pyridine (B92270) Derivatives

Classic quinoline syntheses like the Skraup, Doebner-von Miller, and Friedländer reactions utilize anilines as key starting materials. The highly substituted nature of this compound could lead to quinolines with unique substitution patterns. Similarly, pyridine derivatives can be formed through various condensation and cyclization strategies starting from anilines. However, the application of this compound in these reactions is not documented in the available literature.

Oxadiazole Derivatives

The formation of 1,2,4-oxadiazoles or 1,3,4-oxadiazoles often involves the cyclization of N-acylamidoximes or the condensation of hydrazides with carboxylic acid derivatives, respectively. While anilines can be precursors to these starting materials, no specific research has been found that utilizes this compound for this purpose.

Functionalization for Advanced Organic Materials

The combination of electron-withdrawing (nitro, fluoro) and electron-donating (amino) groups, along with a polarizable bromine atom, suggests that derivatives of this compound could possess interesting photophysical or electronic properties relevant to advanced organic materials. These might include applications in nonlinear optics, organic light-emitting diodes (OLEDs), or as components of dyes and pigments. However, without experimental data from dedicated research, this remains speculative.

Structure-Reactivity Relationship Studies of Derivatives

A systematic study of the structure-reactivity relationships of derivatives of this compound would be a valuable contribution to the field of physical organic chemistry. Such studies would elucidate how the interplay of the different substituents affects the kinetics and thermodynamics of various reactions, providing insights for the rational design of new synthetic methodologies and functional molecules. Unfortunately, no such studies focusing on this specific aniline have been identified.

Advanced Applications in Chemical Research and Materials Science

Role as a Building Block in Complex Organic Synthesis

The strategic placement of bromo, fluoro, and nitro groups on the aniline (B41778) ring makes 2-Bromo-5-fluoro-3-nitroaniline a valuable intermediate in multi-step organic synthesis. Each functional group provides a reactive site for specific chemical transformations, allowing chemists to construct intricate molecular structures with a high degree of control.

Precursor for Active Pharmaceutical Intermediates (API)

While the direct application of this compound as a precursor for specific commercialized Active Pharmaceutical Intermediates (APIs) is not extensively documented in publicly available research, its structural motifs are found in medicinally relevant molecules. The presence of a fluorinated and brominated aniline core is a key feature in various developmental drugs. For instance, related isomers like 2-bromo-5-fluoro-4-nitroaniline (B1526599) serve as crucial intermediates in the synthesis of treatments for diseases such as cystic fibrosis. google.comgoogle.com The unique electronic properties conferred by the fluorine and nitro groups can enhance the metabolic stability and binding affinity of target drug molecules. The bromo group offers a versatile handle for cross-coupling reactions, a cornerstone of modern pharmaceutical chemistry for building complex molecular frameworks.

Intermediate in Agrochemical Synthesis (Herbicides, Pesticides)

Similar to its potential in pharmaceuticals, the utility of this compound as an intermediate in the agrochemical industry for creating herbicides and pesticides is plausible but not specifically detailed in available literature. Halogenated and nitrated anilines are common scaffolds in the design of new agrochemicals. These functional groups can influence the compound's biological activity, environmental persistence, and selectivity towards target organisms. For example, related compounds are known to be used in the formulation of fungicides and herbicides. innospk.com The specific substitution pattern of this compound could be leveraged to develop new active ingredients with improved efficacy and safety profiles.

Development of Novel Materials with Specific Functionalities

The reactivity of this compound also suggests its potential as a precursor for the development of novel materials with tailored properties.

Precursor for Polymers and Resins

Information regarding the specific use of this compound as a monomer for the synthesis of polymers and resins is not readily found in current research. However, aniline derivatives are known to be precursors to conducting polymers and high-performance resins. The functional groups on this compound could be utilized to create polymers with specific thermal, mechanical, or electronic properties. The bromine atom, for example, could be a site for polymerization or cross-linking reactions.

Application in Electronic and Optical Materials

While direct evidence of this compound's application in electronic and optical materials is scarce, related fluorinated and nitrated aromatic compounds are of significant interest in this field. bldpharm.combldpharm.combldpharm.com These functionalities can tune the electronic and photophysical properties of materials. For example, the incorporation of fluorine can enhance the performance and stability of organic light-emitting diodes (OLEDs). The nitro group, being a strong electron-withdrawing group, can be used to create materials with specific non-linear optical (NLO) properties.

Contribution to Dye and Pigment Chemistry

The structural characteristics of this compound, particularly the presence of a nitro group and an amino group on a benzene (B151609) ring, are indicative of a chromophore system. Such compounds are the basis for many synthetic dyes and pigments. evitachem.com The specific substituents (bromo and fluoro) would be expected to modify the color and properties such as lightfastness and solubility. While detailed studies on dyes derived specifically from this compound are not widely published, the general class of nitroanilines is of foundational importance in color chemistry.

Exploration in Biochemical Research

The inherent chemical functionalities of this compound make it a valuable starting material for the synthesis of compounds designed to interact with biological targets. The presence of bromine, fluorine, and a nitro group can significantly influence the electronic properties and binding affinities of derivative compounds, a principle widely exploited in medicinal chemistry.

While direct studies on this compound as an enzyme inhibitor are not extensively documented, its role as a precursor in the synthesis of potent enzyme inhibitors is more prominent. The structural framework of this compound is particularly useful in developing inhibitors for enzymes implicated in inflammation and cancer, such as cyclooxygenases (COX) and protein kinases.

Compounds with nitro groups have been investigated for their anti-inflammatory properties, which can include the inhibition of COX enzymes. These enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation. The substitution pattern of this compound can be modified to create derivatives that fit into the active sites of COX-1 and COX-2, leading to their inhibition. For instance, related nitrobenzene (B124822) derivatives have demonstrated the ability to inhibit these enzymes, suggesting that molecules derived from this compound could exhibit similar activities.

Furthermore, the aniline scaffold is a common feature in many kinase inhibitors. Protein kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases is a major focus of cancer therapy research. Substituted anilines, such as derivatives of this compound, can be elaborated into more complex heterocyclic structures, like quinazolines, which are known to be effective kinase inhibitors. For example, research on quinazoline (B50416) derivatives has shown that substitutions on the aniline ring can significantly impact their inhibitory activity and selectivity against various kinases.

Table 1: Representative Enzyme Inhibitory Data for Compounds Derived from Substituted Anilines

| Derivative Class | Target Enzyme | IC₅₀ (µM) |

| Quinazoline Derivative | Aurora A Kinase | Varies with substitution |

| Diarylisoxazole | COX-1 | 0.0079 |

| Diarylisoxazole | COX-2 | >50 |

Note: The data presented is for representative compounds within the class and illustrates the potential for derivatives of substituted anilines. IC₅₀ values can vary significantly based on the specific molecular structure.

The structural motifs present in this compound are conducive to forming interactions with protein binding pockets. The aromatic ring can participate in π-stacking interactions, while the nitro and fluoro groups can form hydrogen bonds and other electrostatic interactions. The bromine atom can act as a handle for further chemical modifications or contribute to binding through halogen bonding.

Research into compounds with similar structural features has shown their potential in targeting various protein-protein interactions or binding to specific protein domains. For example, the development of dual kinase-bromodomain inhibitors highlights the ability of small molecules to interact with multiple target classes. Bromodomains are epigenetic reader domains that recognize acetylated lysine (B10760008) residues and are attractive targets in cancer therapy. The core structures of some of these dual inhibitors share similarities with substituted anilines, indicating that derivatives of this compound could be explored for such polypharmacological profiles.

Future Research Directions and Emerging Opportunities

Development of Sustainable and Green Synthetic Routes

The future synthesis of 2-Bromo-5-fluoro-3-nitroaniline and its derivatives will increasingly focus on environmentally benign methodologies. Current synthetic approaches often rely on traditional methods that may involve harsh reagents and generate significant waste. The principles of green chemistry offer a roadmap for developing more sustainable alternatives.

Key areas of research include:

Alternative Reagents: Replacing conventional reagents with greener substitutes is a primary goal. For instance, the acetylation of anilines, a common protection strategy, traditionally uses acetic anhydride (B1165640). Research into using systems like Zn dust/Fe powder–acetic acid or a magnesium sulphate-glacial acetic acid catalyst system presents a more eco-friendly approach. acs.orgijtsrd.com

Biocatalysis: The use of enzymes, such as nitroreductases, for the reduction of nitroaromatics to anilines offers a highly selective and sustainable alternative to metal-catalyzed hydrogenation. nih.govacs.org This chemoenzymatic approach operates under mild conditions (room temperature and pressure) in aqueous media, eliminating the need for high-pressure hydrogen and precious-metal catalysts. nih.govacs.org

Novel Reaction Pathways: Exploring alternative synthetic strategies, such as the nucleophilic aromatic substitution for hydrogen (SNArH), can provide more atom-economical routes to substituted anilines, avoiding the pre-functionalization steps required in many classical methods. scranton.edu

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Aniline (B41778) Derivatives

| Synthetic Step | Traditional Method | Green Alternative | Key Advantages of Green Alternative |

| Amine Protection (Acetylation) | Acetic Anhydride | Magnesium sulphate-glacial acetic acid | Inexpensive, avoids toxic reagents, simple procedure. ijtsrd.com |

| Nitro Group Reduction | Metal-catalyzed hydrogenation (e.g., Pd/C, Raney Ni) with H₂ gas | Immobilized Nitroreductase with a glucose dehydrogenase for cofactor recycling | Operates at room temperature and pressure, high chemoselectivity, avoids precious metals and high-pressure H₂. nih.govacs.org |

| Aromatic Ring Construction | Multi-step functionalization of pre-existing rings | One-pot three-component benzannulation | Higher atom economy, milder reaction conditions. beilstein-journals.orgnih.gov |

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of the this compound core can be significantly advanced through the discovery and application of novel catalytic systems. The presence of a bromo substituent and activatable C-H bonds makes this molecule an ideal candidate for modern cross-coupling and C-H activation strategies.

Future research will likely focus on:

C-H Activation: The nitro group can act as a directing group for the regioselective functionalization of C-H bonds, particularly at the ortho position. rsc.org Catalytic systems based on palladium, rhodium, and ruthenium have shown promise in directing arylations, alkylations, and other transformations on nitroarenes. rsc.orgacs.org Developing heterogeneous catalysts for these reactions would improve catalyst recyclability and ease of product purification. rsc.org

Palladium-Catalyzed Cross-Coupling: The bromo group is a prime handle for well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Future work could explore trifluoromethylation using palladium catalysts in micellar media, which can enhance yields and accommodate a range of functional groups. nih.gov

Dual Catalysis: Combining two distinct catalytic cycles can enable novel transformations. For instance, a ruthenium/iridium dual catalytic system has been developed for the meta-alkylation of arenes, showcasing the potential for functionalizing positions that are typically difficult to access. acs.org

Advanced Mechanistic Probing using In Situ Spectroscopy

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Advanced in situ spectroscopic techniques allow for the real-time monitoring of reactions, providing invaluable insights into transient intermediates and reaction kinetics.

Emerging opportunities in this area include:

Real-Time Mass Spectrometry: Techniques like electrochemistry-mass spectrometry (EC-MS) coupling can capture short-lived radical cations and oligomeric intermediates in real-time, as demonstrated in studies of aniline polymerization. acs.org Applying such methods to the reactions of this compound could elucidate complex reaction pathways.

In Situ Raman and IR Spectroscopy: These techniques can monitor the formation of surface species and intermediates on heterogeneous catalysts under actual reaction conditions. researchgate.netyoutube.com For example, Attenuated Total Reflectance (ATR)-IR spectroscopy can probe species adsorbed on a catalyst surface, helping to identify active sites and reaction intermediates. youtube.com

Magnetic Resonance Imaging (MRI): As a non-invasive tool, MRI can provide spatially resolved information about heat and mass transport, chemical composition, and transformations within a catalytic reactor, offering a unique window into the dynamics of heterogeneous catalytic processes. rsc.org

Integration with Flow Chemistry for Continuous Production

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, scalability, and the ability to integrate multiple reaction and purification steps into a single, continuous assembly line.

The application of flow chemistry to the synthesis and derivatization of this compound could involve:

Telescoped Synthesis: Multiple synthetic steps can be performed sequentially in a continuous flow system without isolating intermediates. This has been demonstrated in the multi-step synthesis of highly substituted pyrazoles, where diazoalkane formation, cycloaddition, and subsequent modifications were all performed in-line. nih.govblogspot.com

Safe Handling of Hazardous Intermediates: Flow reactors can safely handle potentially hazardous reagents or intermediates by generating and consuming them in small volumes continuously.